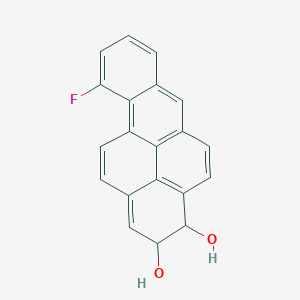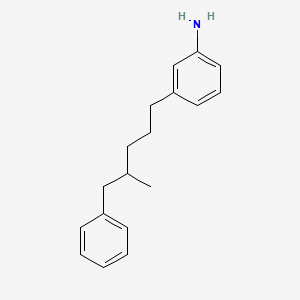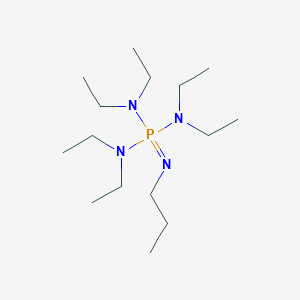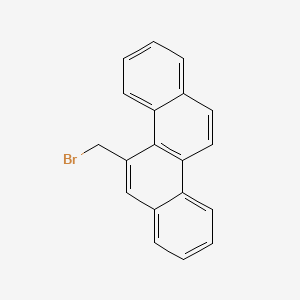![molecular formula C15H10N2O3 B14415113 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine CAS No. 83414-49-7](/img/structure/B14415113.png)
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine is an organic compound with the molecular formula C15H10N2O3. It is characterized by a nearly orthogonal relationship between its ring systems, with the dihedral angle between the rings being approximately 86.13° . The nitro group is approximately coplanar with the pyridine ring, allowing for close interactions within the crystal structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine typically involves the reaction of 2-naphthol with 5-nitropyridine under specific conditions. The reaction is facilitated by the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Reduction: The major product is 2-[(Naphthalen-2-yl)oxy]-5-aminopyridine.
Substitution: Depending on the substituent, various derivatives of the original compound can be formed.
Scientific Research Applications
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine involves its interaction with molecular targets through its nitro and pyridine groups. These interactions can lead to various biological effects, depending on the specific application. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with other aromatic systems .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Naphthalen-1-yl)oxy]-5-nitropyridine
- 2-[(Naphthalen-2-yl)oxy]acetamide
- 2-(Naphthalen-2-yloxy)-N-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide
Uniqueness
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine is unique due to its specific structural arrangement, which allows for distinct interactions within its crystal structure.
Properties
CAS No. |
83414-49-7 |
|---|---|
Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-5-nitropyridine |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)13-6-8-15(16-10-13)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
InChI Key |
PKKYICIDXVYJLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Octadec-11-yn-1-yl)oxy]oxane](/img/structure/B14415056.png)
![7-[Butyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide](/img/structure/B14415075.png)



![Ethyl 5-[1-(benzenesulfonyl)-4-oxocyclohex-2-EN-1-YL]pentanoate](/img/structure/B14415089.png)






